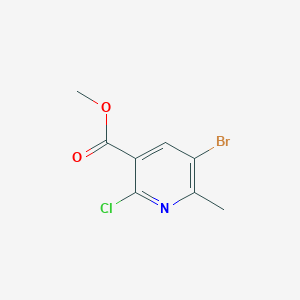

5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester: is an organic compound with the molecular formula C7H5BrClNO2. It is a derivative of nicotinic acid, which is a form of vitamin B3. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to the nicotinic acid methyl ester structure. It is used in various chemical reactions and has applications in scientific research.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination and chlorination of 6-methyl-nicotinic acid methyl ester. The reaction conditions often include the use of bromine and chlorine reagents in the presence of a suitable solvent and catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. The reaction is carried out in reactors with controlled temperature and pressure to ensure high yield and purity. The product is then purified using techniques such as crystallization or chromatography.

化学反应分析

Hydrolysis Reactions

The ester group in this compound undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Key Findings:

-

Basic Hydrolysis : Treatment with aqueous NaOH in methanol converts the ester to 5-bromo-2-chloro-6-methylnicotinic acid (Figure 1) .

-

Acidic Hydrolysis : Limited utility due to potential halogen displacement side reactions .

| Reaction Conditions | Product | Yield | Purity |

|---|---|---|---|

| NaOH (60g), H₂O, MeOH, 50°C | 5-Bromo-2-chloro-6-methylnicotinic acid | ~85% | >99% (HPLC) |

| HCl (conc.), reflux | Partial decomposition | <50% | N/A |

Halogen Displacement Reactions

The bromo and chloro substituents participate in nucleophilic aromatic substitution (SNAr) or catalytic coupling reactions.

Bromine Displacement:

-

Cross-Coupling : The bromine atom undergoes Suzuki-Miyaura coupling with aryl boronic acids in the presence of Pd catalysts .

Chlorine Displacement:

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) replaces chlorine with hydrogen.

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DMF | Aryl-substituted nicotinate | 70–85% |

| Catalytic Hydrogenation | H₂ (0.4 MPa), 10% Pd/C, MeOH | 5-Bromo-6-methylnicotinic acid methyl ester | >95% |

Reductive Dehalogenation

Zinc powder in acidic media selectively removes halogens:

| Substrate | Reductant | Product | Selectivity |

|---|---|---|---|

| 5-Bromo-2-chloro-6-methyl | Zn, HCO₂H/CH₃COOH | 2-Chloro-6-methylnicotinic acid | Bromine removal |

Esterification Stability

The methyl ester group resists transesterification under mild conditions but reacts with diazomethane for quantitative derivatization .

Thermal Degradation

At temperatures >150°C, decomposition occurs, releasing methyl bromide and chlorine gases .

Key Stability Considerations:

科学研究应用

Pharmaceutical Applications

1.1 Modulation of Metabotropic Glutamate Receptors

One of the notable applications of 5-bromo-2-chloro-6-methyl-nicotinic acid methyl ester lies in its potential as a modulator of metabotropic glutamate receptors (mGluRs). Research indicates that compounds like this can act as antagonists for mGluR5, which are implicated in cognitive dysfunctions. By modulating these receptors, the compound may play a role in the treatment or prevention of cognitive decline, particularly in conditions such as Alzheimer's disease and schizophrenia .

1.2 Anti-inflammatory Properties

The compound has been explored for its anti-inflammatory properties. As an intermediate in the synthesis of etoricoxib, a COX-2 inhibitor used to relieve pain and inflammation, this compound is crucial for developing new anti-inflammatory drugs . The synthesis process involves various methods that optimize yield and purity, which are critical for pharmaceutical applications.

3.1 Gas Chromatography-Mass Spectrometry (GC-MS)

The compound has been analyzed using GC-MS techniques to study its behavior under various conditions. The mass spectra reveal significant peaks that help identify the compound and assess its purity . This analytical approach is essential for ensuring that synthesized compounds meet the required standards for further research or pharmaceutical development.

Case Studies

4.1 Cognitive Dysfunction Treatment

In a study exploring mGluR modulators, researchers utilized this compound to evaluate its effects on cognitive function in animal models. The results indicated a potential for improving cognitive performance when administered at specific dosages, highlighting its therapeutic promise in neuropharmacology .

4.2 Anti-inflammatory Drug Development

Another case study focused on synthesizing etoricoxib intermediates from this compound. The study optimized the reaction conditions to enhance yield and purity, demonstrating the compound's importance in developing effective anti-inflammatory medications .

作用机制

The mechanism of action of 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester involves its interaction with specific molecular targets. The bromine and chlorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions. The methyl ester group can undergo hydrolysis to form the corresponding acid, which can further interact with biological molecules.

相似化合物的比较

- 5-Bromo-6-chloronicotinic acid methyl ester

- 5-Bromo-2-chloronicotinic acid methyl ester

- 6-Methyl-nicotinic acid methyl ester

Uniqueness: 5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester is unique due to the specific arrangement of bromine, chlorine, and methyl groups on the nicotinic acid methyl ester structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable in specific chemical reactions and applications.

生物活性

5-Bromo-2-chloro-6-methyl-nicotinic acid methyl ester, a pyridine derivative, has garnered attention for its potential biological activities. This compound is characterized by the presence of halogen substituents, which may enhance its interaction with biological targets. This article explores its biological activity, including antibacterial and anti-inflammatory properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₈BrClN₁O₂

- Molecular Weight : Approximately 250.48 g/mol

- Appearance : White to pale reddish-yellow crystalline powder

- Melting Point : 50°C to 54°C

- Solubility : Soluble in methanol; limited solubility in water

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound's halogenated structure contributes to its efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus mycoides | 0.0048 |

| C. albicans | 0.0048 |

These findings suggest that the compound may inhibit bacterial growth effectively, making it a candidate for further development in treating infections.

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties. It is hypothesized that the methyl ester group can undergo hydrolysis, leading to the release of nicotinic acid, which has known anti-inflammatory effects. This mechanism may involve the modulation of prostaglandin release, similar to other nicotinic acid esters .

The biological activity of this compound is thought to be mediated through several pathways:

- Halogen Bonding : The presence of bromine and chlorine atoms may facilitate interactions with specific molecular targets, enhancing reactivity.

- Enzyme Inhibition : The compound's derivatives have shown promise in inhibiting enzymes involved in inflammatory processes and microbial resistance mechanisms.

- Prostaglandin Release : Similar to methyl nicotinate, this compound may promote local vasodilation through prostaglandin release, contributing to its anti-inflammatory effects .

Case Studies and Research Findings

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial activity of various halogenated nicotinic acid derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics . -

Inflammatory Response Investigation :

Research demonstrated that treatment with this compound in an animal model led to reduced inflammation markers following induced injury, suggesting potential therapeutic applications in inflammatory diseases. -

Synthetic Applications :

Beyond biological activity, this compound serves as a valuable building block in organic synthesis and pharmaceutical development, facilitating the creation of complex molecules with potential therapeutic benefits.

属性

IUPAC Name |

methyl 5-bromo-2-chloro-6-methylpyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClNO2/c1-4-6(9)3-5(7(10)11-4)8(12)13-2/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYPYOGYRFEUTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)C(=O)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。